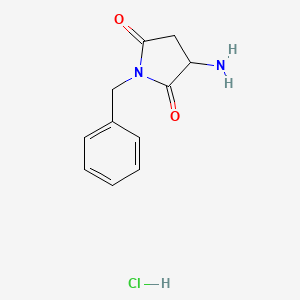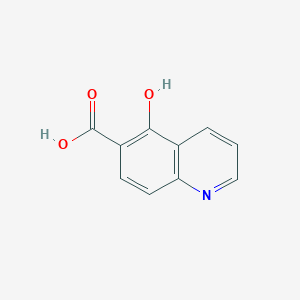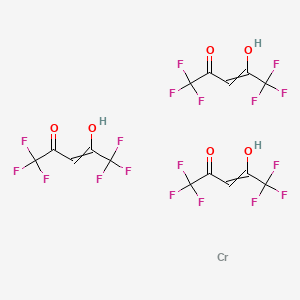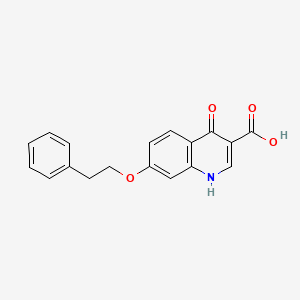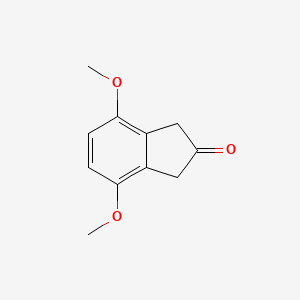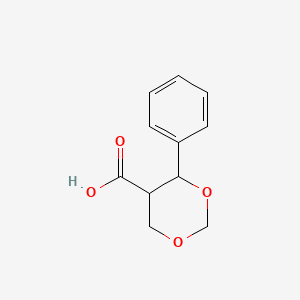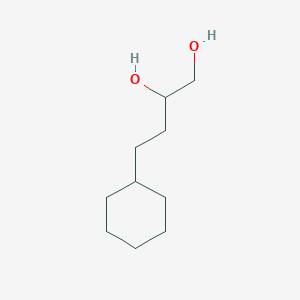
4-Cyclohexylbutane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylbutane-1,2-diol: is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring attached to a butane chain with two hydroxyl groups at the first and second carbon positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylbutane-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 4-cyclohexyl-1-butene using osmium tetroxide or potassium permanganate as oxidizing agents. The reaction typically occurs under mild conditions and results in the formation of the diol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-cyclohexyl-1-butene followed by oxidation. This method allows for large-scale production with high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclohexylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form ketones or aldehydes using oxidizing agents such as periodic acid or lead tetraacetate.
Reduction: Reduction of the diol can lead to the formation of corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2) for halogenation
Major Products:
Oxidation: Formation of cyclohexylbutanone or cyclohexylbutanal
Reduction: Formation of cyclohexylbutane
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylbutane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-Cyclohexylbutane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclohexane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclohexylbutane-1,3-diol
- Cyclohexylmethanol
- Cyclohexylbutanone
Comparison: 4-Cyclohexylbutane-1,2-diol is unique due to the presence of two hydroxyl groups at adjacent carbon positions, which imparts distinct chemical properties compared to similar compounds. For instance, 1-Cyclohexylbutane-1,3-diol has hydroxyl groups at non-adjacent positions, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
106731-38-8 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
4-cyclohexylbutane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h9-12H,1-8H2 |
InChI-Schlüssel |
ZVJZCPXIHWFHMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


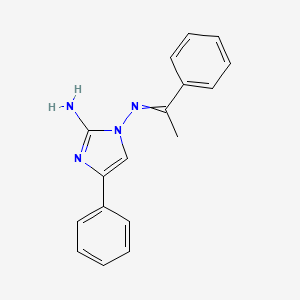
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)
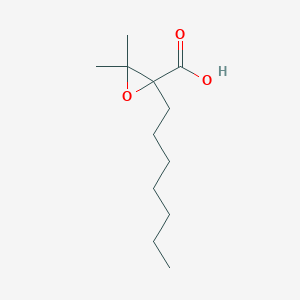
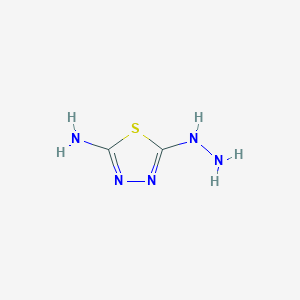
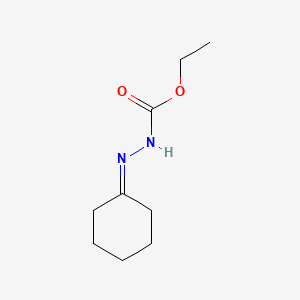
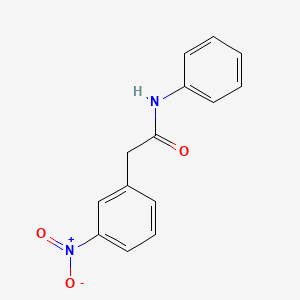
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)
